molecular formula C9H10N4OS B12904382 2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carbothioamide CAS No. 63245-00-1

2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carbothioamide

Cat. No.: B12904382
CAS No.: 63245-00-1
M. Wt: 222.27 g/mol
InChI Key: WIFKQYWGYFXGMW-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carbothioamide is a thiosemicarbazide derivative featuring an indole core substituted with a hydroxy group at the 3-position and a hydrazine-carbothioamide moiety at the 2-position. This compound belongs to a broader class of hydrazine-carbothioamides, which are extensively studied for their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties .

Properties

CAS No.

63245-00-1

Molecular Formula

C9H10N4OS

Molecular Weight

222.27 g/mol

IUPAC Name

[(3-hydroxy-3H-indol-2-yl)amino]thiourea

InChI

InChI=1S/C9H10N4OS/c10-9(15)13-12-8-7(14)5-3-1-2-4-6(5)11-8/h1-4,7,14H,(H,11,12)(H3,10,13,15)

InChI Key

WIFKQYWGYFXGMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=N2)NNC(=S)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-3H-indol-2-yl)hydrazinecarbothioamide typically involves the reaction of 3-hydroxyindole with hydrazinecarbothioamide under specific conditions. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol, yielding the desired product with good efficiency .

Industrial Production Methods

While specific industrial production methods for 2-(3-Hydroxy-3H-indol-2-yl)hydrazinecarbothioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Chemical Reactions Involving Hydrazinecarbothioamide Derivatives

Hydrazinecarbothioamide derivatives, including those with indole moieties, are known to participate in various chemical reactions, such as cyclization and condensation reactions. These reactions often lead to the formation of heterocyclic compounds, which are valuable in pharmaceutical and material science applications.

Cyclization Reactions

Cyclization reactions involving hydrazinecarbothioamide derivatives can result in the formation of triazoles, thiazoles, and other heterocyclic compounds. For instance, thiocarbohydrazide reacts with indol-3-acetic acid to form (indol-3-yl)methyl-1,2,4-triazole .

Condensation Reactions

Condensation reactions are common for hydrazinecarbothioamide derivatives, often leading to the formation of hydrazone or thiosemicarbazone moieties. These reactions are typically carried out in the presence of a catalyst and under reflux conditions .

Data and Research Findings

While specific data on 2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carbothioamide is limited, related compounds have been extensively studied. For instance, indole-thiourea derivatives have been explored for their tyrosinase inhibitory activity .

Tyrosinase Inhibition

Compound TypeStarting MaterialActivity
Indole-ThioureaIndole-3-carbaldehydeTyrosinase Inhibition

HIV-1 Inhibition

Compound TypeStarting MaterialActivity
Indolinone DerivativesIndolin-2-oneHIV-1 Reverse Transcriptase Inhibition

Scientific Research Applications

2-(3-Hydroxy-3H-indol-2-yl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

    Biology: The compound has shown potential in biological studies due to its structural similarity to natural indole compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological targets.

    Industry: It is used in the development of corrosion inhibitors for mild steel in acidic environments.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-3H-indol-2-yl)hydrazinecarbothioamide involves its interaction with various molecular targets. The indole ring allows it to bind to specific receptors and enzymes, influencing biological pathways. For example, it can inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of hydrazine-carbothioamides are highly dependent on substituents. Key comparisons include:

Indole/Benzimidazole Derivatives
  • Compound 4 (): 2-{1-[2-(4-Chlorobenzyl)-1-[3-(N,N-dimethylamino)propyl]-1H-benzo[d]imidazol-5-yl]-ethylidene}hydrazine-1-carbothioamide Substituents: Chlorobenzyl and dimethylamino groups. Activity: Benzimidazole derivatives exhibit enhanced DNA-binding and antiproliferative activities due to planar aromatic systems . Melting Point: 110–111°C, lower than fluorinated analogs (e.g., 187–197°C in ), suggesting reduced crystallinity .
  • Compound 5m (): (E)-2-[(1-benzyl-1H-indol-3-yl)methylene]-N-(3,5-dimethylphenyl)hydrazine carbothioamide

    • Substituents: Benzyl and dimethylphenyl groups.
    • Activity: Indole derivatives with hydrophobic substituents show improved membrane permeability .
Fluorinated Derivatives
  • 2-(2,5-Difluorobenzylidene)hydrazine-1-carbothioamide ():
    • Substituents: Fluorine atoms at 2,5-positions.
    • Properties: Higher melting point (187–188°C) due to strong intermolecular halogen bonding .
    • Bioactivity: Fluorine enhances metabolic stability and target affinity in antiviral and anticancer contexts .
Adamantane-Linked Derivatives
  • 2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide ():
    • Substituents: Rigid adamantane and bulky tert-butyl groups.
    • Conformation: Folded (compound 1) vs. extended (compound 2) conformations influence intermolecular interactions and solubility .
Anticancer Activity
  • CL-01 (): (E)-N-(acridin-9-yl)-2-benzylidenehydrazine-1-carbothioamide shows 86% yield and 98% HPLC purity, with potent topoisomerase IIα inhibition .
  • 4e and 4c (): Sulfonamide derivatives with dimethylamino (4e) and methoxy (4c) groups exhibit IC50 values <10 µM against MCF-7 cells, outperforming chloro-substituted analogs .
Antiviral Activity
  • F8–B13 (): (E)-2-((5-(3-cyano-4-hydroxyphenyl)furan-2-yl)methylene)hydrazine-1-carbothioamide inhibits SARS-CoV-2 Mpro (IC50 = 2.3 µM), emphasizing the role of cyano and hydroxy groups in binding .
Antifungal Activity
  • Camphor Derivatives (): Thiosemicarbazides with bicyclic frameworks show moderate activity against Candida albicans, suggesting steric bulk limits membrane penetration .

Physicochemical Properties

Compound Class Melting Point (°C) Key Substituents Bioactivity Highlight Reference ID
Hydroxyindole-Based Not reported 3-Hydroxyindole Hypothesized anticancer -
Benzimidazole Derivatives 110–192 Chloro, methoxy Antiproliferative
Difluorobenzylidene 187–197 2,5-/3,4-Difluoro Enhanced stability
Adamantane-Linked 162–189 Adamantane, tert-butyl Conformational flexibility
SARS-CoV-2 Inhibitors Not reported Furan, cyano Mpro inhibition

Biological Activity

2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with carbon disulfide or thiophosgene under controlled conditions. The general procedure includes:

  • Reagents : Hydrazine hydrate, carbon disulfide, and various solvents (e.g., ethanol).
  • Conditions : The mixture is often refluxed for several hours under an inert atmosphere to promote the formation of the desired carbothioamide structure.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various microbial strains. The results indicate:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 40 to 256 μg/mL against different Gram-positive and Gram-negative bacteria.
  • Comparison with Standards : Its activity was comparable to standard antibiotics such as ceftriaxone, indicating potential as an antimicrobial agent .
Microbial StrainMIC (μg/mL)Comparison with Ceftriaxone
E. faecalis50Comparable
K. pneumoniae40Comparable
P. aeruginosa256Lower efficacy

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Key findings include:

  • In Vitro Cytotoxicity : The compound demonstrated significant cytotoxic effects with IC50 values ranging from 7.36 to 12.41 μM across different cell lines.
  • Mechanism of Action : It was found to induce apoptosis in cancer cells, leading to cell cycle arrest at the S phase .
Cell LineIC50 (μM)Mechanism of Action
MCF-79.71Apoptosis induction
HepG212.41Cell cycle arrest

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which were evaluated through various in vitro assays that measured cytokine production and inflammatory markers. The results showed:

  • Cytokine Inhibition : Significant reduction in IL-1β and TNF-α levels in treated cells compared to controls.
  • Potential Applications : These findings suggest its potential use in treating inflammatory diseases .

Case Studies

Recent case studies highlight the therapeutic applications of this compound:

  • Breast Cancer Study : A study involving MCF-7 cells showed that treatment with the compound resulted in a dose-dependent decrease in viability and increased markers of apoptosis.
  • Antimicrobial Efficacy : Another study demonstrated its effectiveness against multidrug-resistant strains, emphasizing its potential role as a novel antibiotic.

Q & A

Q. How to address discrepancies between computational predictions and experimental results?

  • Methodological Answer : Discrepancies often arise from solvent effects or protein flexibility. Refine docking by:
  • Including explicit solvent molecules in simulations.
  • Performing molecular dynamics (MD) to account for receptor conformational changes .

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